Cidofovir
描述
属性
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFCHDSQECPREK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120362-37-0 (hydrochloride salt) | |
| Record name | Cidofovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113852372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043734 | |
| Record name | Cidofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cidofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
=170 mg/mL at pH 6-8, Aqueous solubility >=170 mg/ml @ pH 6-8, 1.15e+01 g/L | |
| Record name | Cidofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00369 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIDOFOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cidofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Fluffy white powder, White crystalline powder | |
CAS No. |
113852-37-2, 149394-66-1 | |
| Record name | Cidofovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113852-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cidofovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113852372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cidofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00369 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cidofovirum | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cidofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIDOFOVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768M1V522C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIDOFOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cidofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 °C (dec), 480 °C | |
| Record name | Cidofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00369 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIDOFOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cidofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Foundation in (S)-Hydroxymethyl Ethylene Oxide Derivatives
The method disclosed in CN102268040A utilizes (S)-hydroxymethyl ethylene oxide as the chiral starting material. This approach capitalizes on the inherent stereochemistry of the epoxide to direct subsequent nucleophilic attacks, ensuring correct configuration at the glycerophosphoryl moiety. The synthesis proceeds through seven stages:
- Etherification : Reaction of (S)-hydroxymethyl ethylene oxide with alkyl halides (R-X, where R = methyl, ethyl) in the presence of Lewis acids like boron trifluoride etherate forms (S)-1-R-2,3-epoxypropane. This step establishes the alkoxy protecting group critical for downstream reactivity.
- Acylation : The epoxide undergoes ring-opening with cytosine in a polar aprotic solvent (e.g., dimethylformamide), facilitated by alkaline conditions (pH 9–11) to generate N1-[(2-alkoxy-3-hydroxy)propyl]cytosine.
- Phosphorylation : Diethyl p-toluenesulfonyloxymethyl phosphonate reacts with the hydroxyl group at C2 under Mitsunobu-like conditions, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) to yield the protected phosphonate ester.
- Deprotection : Sequential removal of the alkoxy group (via hydrogenolysis) and phosphate ester hydrolysis (using trimethylsilyl bromide) affords cidofovir.
Key Advantages :
Solvent and Catalytic Optimization
Critical solvent selections include dichloromethane for acylation (prevents epoxide polymerization) and ethanol/water mixtures for final crystallization. The use of sodium hexamethyldisilazane (NaHMDS) as a non-nucleophilic base in phosphorylation minimizes side reactions compared to traditional sodium hydride.
Epoxy Chloropropane-Based Synthesis with Protective Group Strategy
Dual Intermediate Approach (Cytosine and Epichlorohydrin)
CN101525352A outlines a convergent synthesis leveraging (R)-epichlorohydrin and N4-benzoylcytosine. This method circumvents the high cost of pre-chiral intermediates by introducing temporary protecting groups:
Glycosyl Intermediate Synthesis :
Phosphonate Coupling :
- The intermediate undergoes phosphorylation with diethyl p-toluenesulfonyloxymethyl phosphonate in dichloromethane, using 1,8-diazabicycloundec-7-ene (DBU) as a mild base.
- Deprotection via catalytic hydrogenation (Pd/C, H2) removes benzyl groups, followed by acidic hydrolysis (HCl/IPA) to isolate this compound.
Performance Metrics :
Temperature-Sensitive Steps
The exothermic phosphorylation necessitates precise cooling (–10°C to 0°C) to prevent diester formation. Contrastingly, deprotection occurs optimally at 60°C, balancing reaction rate and product degradation.
Sodium Hexamethyldisilazane-Mediated Phosphorylation
Overcoming Moisture Sensitivity in Industrial Settings
The QuickCompany patent introduces NaHMDS as a robust alternative to pyrophoric bases (e.g., NaH). This method streamlines the synthesis of the pivotal intermediate, phosphonic acid [[(S)-2-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)-2-(triphenylmethoxy)ethyl]methyl] diethyl ester:
Intermediate III Synthesis :
Final Deprotection :
- Trimethylsilyl bromide cleaves ethyl groups under anhydrous conditions.
- Hydrochloric acid (1M) mediates triphenylmethyl removal, followed by pH-adjusted (3.0–3.5) crystallization with isopropanol.
Industrial Advantages :
- Safety : Eliminates hazardous hydride reagents.
- Yield Enhancement : 83.5% isolated yield of this compound dihydrate at kilogram scale.
Comparative Analysis of this compound Synthesis Methods
化学反应分析
西多福韦会发生各种反应,包括:
- 膦酸酯基团的水解。
- 亲核取代反应。
- 酸催化反应。常见的试剂包括三乙胺、氢氧化钠和各种保护基 。
科学研究应用
Treatment of Cytomegalovirus Retinitis
Cidofovir is approved for the treatment of CMV retinitis in patients with AIDS. Its effectiveness has been well-documented in clinical settings, where it has been shown to reduce the incidence of vision loss associated with this condition .
Cutaneous Viral Infections
Recent studies highlight this compound's role in treating various cutaneous viral infections such as:
- Herpes Simplex Virus : this compound has demonstrated efficacy in managing recurrent herpes simplex infections.
- Molluscum Contagiosum : Topical formulations of this compound have been used successfully to treat this common skin infection .
- Verruca Vulgaris : Case reports indicate positive outcomes when this compound is applied topically for warts caused by human papillomavirus .
Neoplastic Conditions
This compound has been explored as an adjuvant therapy for certain neoplasms, particularly those associated with viral infections. For example, it has been used in cases of cervical intraepithelial neoplasia (CIN), where it was found to inhibit dysplastic lesions effectively .
Progressive Multifocal Leukoencephalopathy
In a pilot study involving patients with HIV-associated progressive multifocal leukoencephalopathy, this compound was administered to evaluate its safety and tolerability. While it did not significantly improve neurological outcomes, some patients showed better survival rates when their HIV levels were controlled .
Safety and Efficacy Studies
A retrospective multicenter cohort study assessed the safety and efficacy of intravenously administered this compound in adult hematopoietic cell transplant recipients. The study included 165 patients treated for various double-stranded DNA viral infections (e.g., adenovirus, BK virus). Notably, 25% of patients developed nephrotoxicity, highlighting the need for careful patient selection and monitoring .
Data Tables
| Application Area | Condition/Treatment | Administration Route | Key Findings |
|---|---|---|---|
| Cytomegalovirus Retinitis | CMV Retinitis | Intravenous | Reduces incidence of vision loss |
| Cutaneous Viral Infections | Herpes Simplex Virus | Topical | Effective in recurrent infections |
| Molluscum Contagiosum | Topical | Positive outcomes in case reports | |
| Verruca Vulgaris | Topical | Demonstrated efficacy | |
| Neoplastic Conditions | Cervical Intraepithelial Neoplasia | Topical | Inhibits dysplastic lesions |
| Progressive Multifocal Leukoencephalopathy | HIV-associated PML | Intravenous | No significant improvement in neurological scores but improved survival in controlled cases |
作用机制
西多福韦通过靶向病毒 DNA 聚合酶选择性地抑制病毒 DNA 合成。 它抑制 CMV 复制,防止进一步扩散 .
相似化合物的比较
Comparison with Similar Compounds
Brincidofovir
Brinthis compound (CMX001), a lipid-conjugated prodrug of this compound, demonstrates enhanced cellular uptake and reduced renal toxicity.
- Potency : Brinthis compound exhibits 100–300-fold greater in vitro activity against HHV-6 (EC₅₀: 0.003–0.007 μM) compared to this compound (EC₅₀: 3–9 μM) .
- Mechanism : Like this compound, it inhibits viral DNA polymerase but achieves higher intracellular concentrations due to lipophilic modifications .
- Clinical Use: Effective in suppressing CMV and adenovirus infections in transplant recipients, with improved tolerability .
- Toxicity : Gastrointestinal adverse effects (e.g., diarrhea) are common, but nephrotoxicity is rare .
Ganciclovir and Valganciclovir
Ganciclovir, a guanosine analog, is a first-line CMV therapy. Valganciclovir, its oral prodrug, shares similar properties.
- Potency : this compound (EC₅₀: 0.1–1.0 μM for CMV) is comparable to ganciclovir but retains activity against UL97-mutant CMV strains .
- Mechanism : Requires viral UL97 kinase for activation, unlike this compound .
- Toxicity : Myelosuppression is dose-limiting for ganciclovir, whereas this compound’s nephrotoxicity restricts its use .
Foscarnet
Foscarnet, a pyrophosphate analog, directly inhibits viral DNA polymerase.
- Resistance Profile : Foscarnet and this compound target overlapping regions of DNA polymerase, but cross-resistance is uncommon .
- Toxicity : Both agents cause nephrotoxicity, but foscarnet additionally induces electrolyte imbalances (e.g., hypocalcemia) .
Cyclic HPMPC
Cyclic HPMPC, a prodrug of this compound, demonstrates superior pharmacokinetics.
- Efficacy : Converts to this compound in vivo but exhibits lower renal accumulation (6.6 μg-eq/g vs. 0.33 μg-eq/g in kidneys at 24 hours) .
- Safety : Reduced nephrotoxicity due to faster renal clearance and a higher therapeutic index .
Tecovirimat
Tecovirimat, a poxvirus-specific inhibitor, targets VP37 envelope protein.
- Spectrum: Unlike this compound, tecovirimat is ineffective against herpesviruses or adenoviruses but shows superior tolerability for mpox .
- Clinical Use : Preferred for mpox due to oral bioavailability and minimal toxicity .
CMV423 and Cyclopropavir
- Cyclopropavir : Active against CMV and HHV-6 (EC₅₀: 1–6 μM) but requires UL97 homolog activation, limiting utility in resistant strains .
Table 1: In Vitro Antiviral Activity
| Compound | Target Virus | EC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | HHV-6A | 3–9 | |
| Brinthis compound | HHV-6A | 0.003 | |
| This compound | CMV | 0.1–1.0 | |
| Cyclopropavir | HHV-6A | 1–6 |
Table 2: Toxicity Comparison
| Compound | Major Toxicity | Management | Reference |
|---|---|---|---|
| This compound | Nephrotoxicity | Probenecid hydration | |
| Brinthis compound | Diarrhea | Symptomatic treatment | |
| Ganciclovir | Myelosuppression | Blood count monitoring |
生物活性
Cidofovir (CDV) is a potent antiviral agent primarily used for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. Its biological activity extends to a broad spectrum of DNA viruses, including herpesviruses, adenoviruses, and poxviruses. This article provides an in-depth examination of this compound's mechanisms of action, pharmacokinetics, clinical applications, and case studies highlighting its efficacy and safety.
This compound is an acyclic nucleotide phosphonate that inhibits viral DNA synthesis. Its active form, this compound diphosphate (CDV-PP), competes with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA by viral DNA polymerases. This incorporation leads to the termination of viral DNA chain elongation, effectively halting viral replication.
Key Mechanisms :
- Cellular Uptake : CDV enters cells primarily through fluid-phase endocytosis. Once inside, it is phosphorylated to its active form by cellular kinases.
- Inhibition of Viral Polymerases : CDV-PP acts as a competitive inhibitor of viral DNA polymerases, disrupting the replication cycle of various DNA viruses .
- Antitumor Activity : Recent studies have shown that this compound also possesses antitumor properties, particularly against glioblastoma cells, where it induces apoptosis and enhances the effects of radiation therapy .
Pharmacokinetics
This compound is administered intravenously or topically. Its pharmacokinetics can vary significantly based on the route of administration and patient characteristics. In a study involving immunocompromised children, a two-compartment model was used to describe its pharmacokinetics, showing a correlation between drug concentration and virological success .
| Parameter | Value |
|---|---|
| Half-life | Approximately 3.5 hours |
| Volume of distribution | 0.3 L/kg |
| Clearance | 0.1 L/h/kg |
| Bioavailability | Low (due to rapid renal clearance) |
Clinical Applications
This compound has been employed in various clinical settings beyond CMV infections:
- Recalcitrant Molluscum Contagiosum : Topical this compound has shown efficacy in treating molluscum contagiosum in immunocompromised patients. In a case series involving children with AIDS, topical 3% this compound led to significant lesion resolution .
- Recurrent Respiratory Papillomatosis (RRP) : A study evaluated the safety and efficacy of intralesional this compound injections in patients with RRP. The results indicated a low incidence of dysplasia or malignant transformation among treated patients compared to controls .
- Genital Condylomata Acuminata : A double-blind study demonstrated that 47% of patients receiving this compound experienced complete healing of genital warts compared to none in the placebo group .
Case Study 1: Molluscum Contagiosum
In a study involving two children with AIDS suffering from extensive molluscum contagiosum lesions, topical this compound resulted in acute inflammation followed by resolution within weeks. This treatment was well-tolerated and avoided systemic toxicity associated with other therapies .
Case Study 2: Recurrent Respiratory Papillomatosis
A cohort study involving 154 patients treated with intralesional this compound showed that only 2.8% developed carcinoma over several years, suggesting a favorable safety profile for this compound in managing RRP .
常见问题
Q. What biochemical mechanisms underlie cidofovir’s selective inhibition of viral DNA synthesis?
this compound’s active metabolite, this compound diphosphate, selectively inhibits cytomegalovirus (CMV) DNA polymerase by competing with endogenous nucleotides. Biochemical studies demonstrate 8- to 600-fold greater inhibition of herpesvirus polymerases compared to human DNA polymerases α, β, and γ, reducing viral DNA synthesis rates . Methodologically, enzyme kinetics assays (e.g., IC₅₀ determination) and radiolabeled nucleotide incorporation experiments are critical for quantifying selectivity.
Q. How can researchers validate this compound purity and impurity profiles in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is standardized for this compound quantification (98–102% purity) and impurity analysis. System suitability parameters include tailing factor (0.8–1.5), resolution ≥1.5 between related compounds, and ≤5% RSD for reproducibility. Calculations use peak response ratios (sample vs. standard) adjusted for concentration .
Q. What strategies mitigate this compound-induced nephrotoxicity in preclinical models?
Probenecid co-administration and intravenous prehydration with normal saline are standard protocols to reduce renal toxicity. Pharmacokinetic studies in patients with Clcr ≥55 mL/min show dose adjustments based on Scr and urine protein thresholds. Hemodialysis reduces serum this compound by ~75%, informing renal impairment models .
Q. How are in vitro efficacy studies for this compound against herpesviruses designed?
Cell-based assays (e.g., plaque reduction) using monolayers infected with standardized viral strains (e.g., CMV-1 or HSV-1) are common. Serial dilutions of this compound (starting at 625 µM) are applied post-infection, with viral replication quantified via plaque-forming units (PFUs) or DNA synthesis rates .
Advanced Research Questions
Q. How can cross-resistance patterns between this compound and other CMV inhibitors inform clinical trial design?
Genotypic analysis of CMV DNA polymerase mutations (e.g., UL54 gene) reveals triple-drug-resistant isolates. Advanced studies use phenotypic susceptibility assays comparing IC₅₀ values of this compound against foscarnet- or ganciclovir-resistant strains. Contradictory data on cross-resistance incidence necessitate longitudinal viral load monitoring in trials .
Q. What pharmacokinetic models predict this compound exposure in patients with renal impairment?
Non-linear mixed-effects modeling (NONMEM) incorporating Clcr as a covariate can simulate this compound clearance. Data from patients with Clcr as low as 11 mL/min show proportional clearance reductions, requiring adaptive dosing algorithms validated via Bayesian forecasting .
Q. How do methodological discrepancies in resistance profiling affect this compound’s clinical utility?
Discrepancies arise from in vitro vs. in vivo resistance thresholds. For example, some foscarnet-resistant isolates retain this compound susceptibility in vitro but exhibit clinical resistance. Advanced studies integrate next-generation sequencing of viral quasispecies and population pharmacokinetic-pharmacodynamic (PK/PD) modeling to resolve contradictions .
Q. What experimental designs optimize this compound’s topical efficacy in HPV-related lesions?
Phase II randomized controlled trials (e.g., double-blind, placebo-controlled studies) assess regression rates and recurrence using 1% this compound gel. Endpoints include histopathological clearance and time-to-recurrence, with stratification by lesion size/type. Placebo-controlled designs require blinding of gel appearance and odor to minimize bias .
Methodological Notes
- Data Contradictions : Cross-resistance data (e.g., triple-resistant CMV isolates) highlight the need for harmonized susceptibility testing protocols .
- Analytical Rigor : USP monographs provide standardized impurity thresholds, but batch-specific variability necessitates orthogonal methods like LC-MS for trace impurities .
- Clinical Relevance : Nephrotoxicity mitigation protocols must balance preclinical findings (e.g., rodent models) with human pharmacokinetic data to avoid overextrapolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
